Methyl N-(benzotriazol-1-ylmethyl)carbamate
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Overview
Description
“Methyl N-(benzotriazol-1-ylmethyl)carbamate” is a compound that contains a carbamate group. Carbamates are organic compounds derived from carbamic acid (H2NCO2H). The carbamate group (NHCOO) is structurally similar to the carbonate group (CO3), but with one oxygen atom replaced by a nitrogen atom . The molecule also contains a benzotriazole moiety, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of carbamates involves the reaction of an amine with an isocyanate or a chloroformate . In the case of “this compound”, it could potentially be synthesized by reacting a benzotriazole with a suitable isocyanate or chloroformate.Molecular Structure Analysis
The molecular formula of “this compound” is C9H10N4O2 . It has an average mass of 206.201 Da and a monoisotopic mass of 206.080383 Da .Chemical Reactions Analysis
Carbamates, including “this compound”, can undergo a variety of chemical reactions. For instance, they can be lithiated at the inter-ring methylene group and subsequently react with electrophiles . They can also undergo reactions with various nucleophiles, leading to the formation of different products .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “Methyl N-(benzotriazol-1-ylmethyl)carbamate” is not available, carbamates can pose certain risks. For instance, methyl carbamate may cause eye and skin irritation, respiratory and digestive tract irritation, and may target the liver . It is also known to be a carcinogen in rats .
Future Directions
The use of carbamates, including “Methyl N-(benzotriazol-1-ylmethyl)carbamate”, in the synthesis of complex molecules is a promising area of research. Their use as protecting groups for amines could be particularly useful in the synthesis of peptides . Furthermore, the development of new synthetic methods involving carbamates could lead to the creation of novel compounds with potential applications in various fields .
properties
IUPAC Name |
methyl N-(benzotriazol-1-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-15-9(14)10-6-13-8-5-3-2-4-7(8)11-12-13/h2-5H,6H2,1H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGISATWLCKHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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